molecular formula C20H20F3N7O B5439138 4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B5439138
M. Wt: 431.4 g/mol
InChI Key: KPSJNBDMPCPVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group. Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including thiamine, uracil, thymine, cytosine, and the barbiturates .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The synthesis of substituted imidazoles, for example, has seen recent advances in regiocontrolled synthesis . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing an imidazole ring work by inhibiting a specific enzyme .

Properties

IUPAC Name

4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N7O/c1-14-24-5-6-30(14)18-12-17(25-13-26-18)28-7-9-29(10-8-28)19(31)27-16-4-2-3-15(11-16)20(21,22)23/h2-6,11-13H,7-10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSJNBDMPCPVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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